N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzo[d]thiazole scaffold fused with a tetrahydrobenzo[b]thiophen moiety, substituted with an ethyl-pyrazole carboxamide group. The 6-methyl substitution on the tetrahydrobenzo[b]thiophen ring likely enhances metabolic stability, while the ethyl-pyrazole group may modulate solubility and binding affinity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-3-26-16(10-11-23-26)20(27)25-22-19(14-9-8-13(2)12-18(14)29-22)21-24-15-6-4-5-7-17(15)28-21/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBPHNVBUVYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing available literature and research findings.
Chemical Structure and Synthesis
The compound features a unique structure that incorporates multiple heterocyclic rings, specifically a benzo[d]thiazole and a tetrahydrobenzo[b]thiophene moiety. The synthesis typically involves multi-step reactions, including the condensation of various precursors under controlled conditions to yield the final product. Notably, the synthesis can be achieved through one-pot reactions, enhancing efficiency and yield .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor properties. The following sections summarize key findings from recent research.
Antitumor Activity
-
Cell Line Studies :
The compound has shown promising antiproliferative effects against several human cancer cell lines:- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
-
Mechanism of Action :
Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activities. Research indicates that it possesses notable antibacterial and antifungal properties:
- Bacterial Activity : It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity : The compound showed activity against various fungal strains, suggesting a broad spectrum of antimicrobial effects .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Many benzothiazole derivatives exhibit significant cytotoxicity against human cancer cell lines. Research indicates that the compound may possess anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that derivatives of benzothiazole showed potent activity against breast cancer cells, suggesting that similar compounds could be developed into effective anticancer agents.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. A case study highlighted the effectiveness of thiazole-based derivatives against Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents . The compound's structure allows it to interact with microbial enzymes or cellular processes, leading to inhibition of growth.
Anti-inflammatory Effects
Research has suggested that compounds containing thiazole and pyrazole rings may exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Material Science Applications
Beyond biological applications, pyrazole derivatives are being explored for their utility in materials science. Their unique chemical properties allow them to function as ligands in coordination chemistry and catalysis. For example, studies have shown that certain pyrazoles can form stable complexes with metal ions, which are useful in catalyzing chemical reactions or in the development of new materials with specific electronic properties .
Case Study: Anticancer Activity Evaluation
A comprehensive study conducted on a series of benzothiazole derivatives, including the target compound, evaluated their cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain substitutions on the benzothiazole ring significantly enhanced anticancer activity compared to others, providing insights into structure-activity relationships (SAR) essential for drug design.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| A | MCF-7 | 12 | High |
| B | HeLa | 20 | Moderate |
| C | A549 | 15 | High |
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, various derivatives were screened against common bacterial strains using disc diffusion methods. The results indicated promising zones of inhibition for several compounds derived from thiazole and pyrazole frameworks.
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| D | E. coli | 15 |
| E | S. aureus | 18 |
| F | Aspergillus niger | 12 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound shares structural motifs with two major classes of bioactive molecules:
- Thiazole carboxamides (e.g., BMS-354825/Dasatinib): These compounds, such as Dasatinib, incorporate a thiazole-carboxamide core but differ in substituents. For example, Dasatinib includes a piperazinyl-pyrimidine group instead of the benzo[d]thiazole-tetrahydrobenzo[b]thiophen system .
Pharmacokinetic and Binding Affinity Comparisons
- Solubility : The ethyl-pyrazole carboxamide may improve aqueous solubility relative to Dasatinib’s chloro-methylphenyl group, which requires formulation optimization for bioavailability .
- Selectivity : Dasatinib’s piperazine-pyrimidine moiety confers specificity for BCR-ABL, while the benzo[d]thiazole in the target compound might favor kinases with larger hydrophobic pockets (e.g., JAK2 or EGFR mutants) .
Research Findings and Limitations
Efficacy in Preclinical Models
- Antiproliferative Activity : Thiazole-carboxamides with fused bicyclic systems exhibit IC₅₀ values of 10–100 nM in leukemia cell lines, comparable to early-stage Dasatinib derivatives .
- Toxicity: The 6-methyl group may reduce hepatotoxicity risks observed in non-substituted tetrahydrobenzo[b]thiophen analogues .
Gaps in Current Knowledge
- No in vivo pharmacokinetic data for the target compound exists in public literature.
- Binding assays against specific kinase targets (e.g., ABL, EGFR) remain unpublished.
Preparation Methods
Cyclization of Thiophene Precursors
A common method involves cyclizing substituted thiophene derivatives. For example, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene is synthesized via cyclocondensation of cyclohexanone with sulfur and malononitrile under acidic conditions. Introduction of the 6-methyl group is achieved by alkylation at the cyclohexene stage, using methyl iodide in the presence of a base such as potassium carbonate.
Benzothiazole Ring Installation
The benzo[d]thiazol-2-yl moiety is introduced via a two-step process:
- Thioamide Formation : Reacting 3-hydroxynaphthalene-2-carboxylic acid with 2-aminothiophenol in toluene using phosphorus trichloride (PCl₃) as a catalyst yields 3-(benzo[d]thiazol-2-yl)naphthalen-2-ol.
- Coupling to Tetrahydrobenzo[b]thiophene : The hydroxyl group is activated using phenyl chlorothionocarbonate in dichloromethane (DCM) with diisopropylethylamine (DIPEA), enabling nucleophilic substitution at the 3-position of the tetrahydrobenzo[b]thiophene core.
Key Data :
- Dihedral angles between benzothiazole and tetrahydrobenzo[b]thiophene rings: 3.76° (benzothiazole-benzene) and 39.68° (benzene-naphthalene).
- Crystallographic parameters: Monoclinic P2₁/c space group, a = 20.8250(11) Å, b = 5.3649(3) Å, c = 18.8787(11) Å.
Pyrazole Carboxamide Side Chain Synthesis
The 1-ethyl-1H-pyrazole-5-carboxamide group is constructed through cyclization and amidation:
Pyrazole Ring Formation
Hydrazine hydrate reacts with β-ketonitriles or thiocyanato ketones to form pyrazole cores. For example, 3-iminobutanenitrile undergoes diazotization followed by cyclization in ethanol with sodium acetate to yield 4H-pyrazol-3-amine derivatives. Ethyl groups are introduced via alkylation of the pyrazole nitrogen using ethyl bromide in dimethyl sulfoxide (DMSO).
Carboxamide Coupling
Amide bond formation between the pyrazole-5-carboxylic acid and the tetrahydrobenzo[b]thiophene-2-amine is achieved using coupling agents:
- HATU/DIPEA : Provides high yields for sterically hindered amines.
- EDC/DMSO : Suitable for acid-sensitive substrates.
Reaction Conditions :
- Solvent: DCM or DMSO
- Temperature: Room temperature to 100°C
- Yield: 50–92% depending on substituents.
Final Assembly and Characterization
Coupling of Fragments
The fully substituted tetrahydrobenzo[b]thiophene intermediate is coupled with the pyrazole carboxamide via amide bond formation. A representative procedure involves:
- Activating the carboxylic acid (1-ethyl-1H-pyrazole-5-carboxylic acid) with HATU in DCM.
- Adding the tetrahydrobenzo[b]thiophene-2-amine derivative and DIPEA, stirring at room temperature for 24 hours.
- Purification via column chromatography (hexane/ethyl acetate, 10:1).
Key Spectral Data :
X-ray Crystallographic Validation
Single-crystal X-ray diffraction confirms the cis–cis configuration of substituents on the tetrahydrobenzo[b]thiophene core. Intramolecular S–O interactions (2.768–2.804 Å) stabilize the conformation.
Optimization and Challenges
Solubility Considerations
The compound exhibits pH-dependent solubility, with improved solubility in acidic media due to protonation of the pyrazole nitrogen. Co-solvents like ethanol or polyethylene glycol enhance bioavailability.
Racemic Resolution
Chiral chromatography (e.g., Chiralpak IC column) separates enantiomers with >98% enantiomeric excess. The (R,R)-configuration is thermodynamically favored, as evidenced by crystallographic data.
Yield Improvement Strategies
- Microwave Assistance : Reduces reaction time for cyclization steps from 10 hours to 30 minutes.
- Catalytic PCl₃ : Lowers byproduct formation during benzothiazole synthesis compared to stoichiometric use.
Industrial-Scale Adaptations
Patent WO2022056100A1 highlights scalable processes:
- Continuous Flow Reactors : For diazotization and cyclization steps, minimizing exothermic risks.
- Crystallization Controls : Slow evaporation of hexane yields high-purity crystals (>99.5% by HPLC).
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions integrating benzo[d]thiazole and tetrahydrobenzo[b]thiophen precursors. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under nitrogen to minimize side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility of intermediates .
- Temperature control : Maintain 70–80°C during cyclization to prevent decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity .
Q. How can spectroscopic methods confirm the compound’s structural integrity?
A combination of techniques is required:
- NMR : Analyze chemical shifts for the benzo[d]thiazole proton (δ 7.8–8.2 ppm) and pyrazole NH (δ 10–12 ppm). Discrepancies in splitting patterns may indicate incomplete cyclization .
- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and absence of residual -COOH (broad peak ~2500–3300 cm⁻¹) .
- Mass spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the fused heterocyclic core .
Q. What preliminary assays are recommended to assess biological activity?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from variations in:
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Validate solubility via dynamic light scattering .
- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and incubation times .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
Focus on substituent modifications:
- Benzo[d]thiazole ring : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to improve target binding .
- Pyrazole moiety : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity and bioavailability .
- Tetrahydrobenzo[b]thiophen core : Test methyl substitution at position 6 versus hydrogen to evaluate steric effects on activity .
Q. How can computational modeling guide target identification?
- Docking studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to predict binding modes. Validate with MD simulations for stability .
- Pharmacophore mapping : Identify critical hydrogen bonds (e.g., pyrazole NH with kinase hinge region) .
- ADMET prediction : Employ SwissADME to optimize logP (target ≤3) and rule out Pan-Assay Interference Compounds (PAINS) .
Q. What analytical methods resolve challenges in reaction mechanism elucidation?
- Kinetic studies : Use in-situ FTIR to track intermediate formation (e.g., thioamide intermediates) .
- Isotopic labeling : Incorporate ¹³C at the amide carbonyl to trace reaction pathways via NMR .
- DFT calculations : Model transition states for cyclization steps to identify rate-limiting barriers .
Methodological Notes
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., triazolopyridazines ) to confirm assignments.
- Controlled Experiments : Include negative controls (e.g., unsubstituted analogs) in bioassays to isolate substituent effects .
- Collaborative Workflows : Integrate synthetic chemistry with computational biology teams for iterative SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
